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Fumarate hydratase-IN-2 sodium salt

Cat. No.: B1574274
M. Wt: 440.47
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Description

Pathophysiological Implications of Fumarate (B1241708) Hydratase Dysfunction

The loss of fumarate hydratase function has severe consequences, leading to a group of related syndromes and a predisposition to cancer.

Germline mutations in the FH gene are responsible for a range of clinical manifestations, collectively known as FH deficiency. These conditions are inherited in an autosomal recessive manner for severe, early-onset encephalopathy, while an autosomal dominant inheritance pattern with incomplete penetrance is associated with hereditary leiomyomatosis and renal cell cancer (HLRCC). A wide variety of mutations in the FH gene have been identified, including missense, nonsense, frameshift, and splice-site mutations, which can lead to a partial or complete loss of enzyme activity.

In states of FH deficiency, the accumulation of high levels of fumarate is a key pathogenic event. Fumarate is considered an "oncometabolite" because its accumulation can drive cancer development. One of the primary mechanisms by which fumarate exerts its oncogenic effects is through the inhibition of a class of enzymes called α-ketoglutarate-dependent dioxygenases.

A critical target of fumarate inhibition is the family of prolyl hydroxylase domain enzymes (PHDs). Under normal oxygen conditions, PHDs hydroxylate the hypoxia-inducible factor (HIF-1α), marking it for degradation. However, when fumarate levels are high, it competitively inhibits PHDs, leading to the stabilization and accumulation of HIF-1α even in the presence of normal oxygen levels. This phenomenon is known as "pseudohypoxia." The stabilization of HIF-1α activates a transcriptional program that promotes angiogenesis, cell proliferation, and a shift to glycolytic metabolism, all of which contribute to tumor growth and progression.

Table 2: Compounds Mentioned in this Article

Compound Name
Fumarate
L-malate
NADH
FADH2
Adenosine triphosphate (ATP)
α-ketoglutarate

Rationale for Pharmacological Modulation of Fumarate Hydratase Activity

The central role of fumarate hydratase in both normal metabolism and pathology, particularly in cancer, provides a strong rationale for the development of pharmacological agents that can modulate its activity. The primary goal of such modulation is often to exploit the metabolic vulnerabilities of cancer cells that have lost FH function.

The accumulation of fumarate in FH-deficient cells is a key oncogenic driver. nih.gov High levels of fumarate competitively inhibit a class of enzymes called alpha-ketoglutarate-dependent dioxygenases (α-KGDDs). nih.gov This inhibition has several downstream consequences that promote cancer development:

Pseudohypoxia: Fumarate inhibits prolyl hydroxylases, enzymes responsible for marking the hypoxia-inducible factor (HIF) for degradation. This leads to the stabilization of HIF even in the presence of oxygen (a state known as pseudohypoxia), which in turn activates genes involved in angiogenesis, glycolysis, and cell survival, all of which support tumor growth. nih.gov

Epigenetic Alterations: Fumarate also inhibits histone and DNA demethylases, leading to widespread changes in the epigenetic landscape of the cell. nih.gov These alterations can affect gene expression, promoting an epithelial-to-mesenchymal transition (EMT), which is associated with increased cancer cell invasion and metastasis. nih.govresearchgate.net

Altered Energy Sensing: The loss of FH and subsequent fumarate accumulation can disrupt cellular energy sensing pathways, such as the AMP-activated kinase (AMPK) pathway, further contributing to metabolic reprogramming and tumor progression. nih.gov

Given these profound effects, one therapeutic strategy is to develop inhibitors of FH. While this may seem counterintuitive for a tumor suppressor, the goal is to mimic the metabolic state of FH-deficient cells to identify and exploit their unique vulnerabilities. For instance, creating a transient FH-inhibited state in a research setting allows for the study of the immediate biochemical and cellular consequences of fumarate accumulation.

Furthermore, the metabolic rewiring in FH-deficient cells creates synthetic lethalities, where the loss of a second gene or pathway becomes lethal only in the context of FH deficiency. For example, research has shown that FH inactivation sensitizes cancer cells to ferroptosis, a form of iron-dependent cell death. nih.gov This suggests that inducing ferroptosis could be a targeted therapeutic approach for HLRCC. nih.gov

The development of specific and potent FH inhibitors, such as Fumarate hydratase-IN-2 sodium salt, is therefore crucial for several reasons:

Research Tools: These inhibitors are invaluable for studying the complex biology of FH-deficient cancers and for dissecting the intricate signaling pathways affected by fumarate accumulation.

Target Validation: They help to validate FH and its associated pathways as therapeutic targets.

Drug Discovery: By understanding the vulnerabilities created by FH inhibition, researchers can identify novel therapeutic strategies and screen for new drugs that are selectively toxic to FH-deficient tumor cells.

Properties

Molecular Formula

C25H25N2NaO4

Molecular Weight

440.47

Origin of Product

United States

Molecular and Enzymatic Mechanisms of Fumarate Hydratase in 2 Sodium Salt

Mechanisms of Fumarate (B1241708) Hydratase-IN-2 Sodium Salt Interaction with FH

Fumarate Hydratase-IN-2 sodium salt is a synthetic, cell-permeable molecule identified as an inhibitor of fumarate hydratase. glpbio.commedchemexpress.combiocat.com Its interaction with the enzyme has been characterized to understand its biochemical effects.

Biochemical studies have demonstrated that this compound acts as a competitive inhibitor of fumarate hydratase. glpbio.commedchemexpress.comclinisciences.comnih.gov This mode of inhibition means that the inhibitor molecule directly competes with the natural substrate, fumarate, for binding to the enzyme's active site. nih.gov By occupying the active site, the inhibitor prevents the enzyme from catalyzing its normal reaction, leading to a decrease in the production of L-malate and a subsequent accumulation of fumarate. nih.govnih.govnih.gov

The potency of this compound as a competitive inhibitor has been quantified through kinetic studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. For this compound, the Ki value has been determined to be 4.5 μM . glpbio.commedchemexpress.combiocat.comclinisciences.comnih.govlabcompare.comlabcompare.commedchemexpress.com A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. The Lineweaver-Burk plot analysis confirms the competitive nature of this inhibition. nih.gov

Binding Kinetics of this compound
InhibitorTarget EnzymeMode of InhibitionKi ValueReference
This compoundFumarate HydrataseCompetitive4.5 μM glpbio.comnih.gov

Specific Molecular Interactions within the Active Site

Detailed structural data from X-ray crystallography or comprehensive molecular modeling studies outlining the precise interactions between this compound and the active site of fumarate hydratase are not extensively available in the public domain. The active site of human fumarate hydratase is known to be composed of residues from three of the four subunits of the homotetrameric enzyme. nih.gov However, without specific studies on its complex with this compound, the exact hydrogen bonds, hydrophobic interactions, or ionic bonds that facilitate the binding of this specific inhibitor remain uncharacterized in published research.

Impact of this compound on Enzyme Conformation and Stability

There is currently a lack of published research detailing the specific effects of this compound on the conformation and stability of the fumarate hydratase enzyme. As a competitive inhibitor that binds to the active site, it is plausible that it does not induce large-scale conformational changes, a characteristic often associated with allosteric inhibitors. However, subtle conformational adjustments within the active site upon inhibitor binding cannot be ruled out. Studies measuring changes in the enzyme's thermal stability or its quaternary structure upon binding of this compound have not been reported in the available scientific literature.

Cellular and Biochemical Consequences of Fumarate Hydratase in 2 Sodium Salt Inhibition

Metabolic Reprogramming and Flux Alterations

The inhibition of fumarate (B1241708) hydratase by Fumarate hydratase-IN-2 sodium salt instigates a profound metabolic shift within the cell. This reprogramming is a necessary adaptation to the block in the TCA cycle and has wide-ranging consequences for cellular energy production, biosynthesis, and redox homeostasis. nih.govmedicine.net

Accumulation of Fumarate and Downstream Metabolites

The most direct consequence of FH inhibition is the intracellular accumulation of its substrate, fumarate. nih.govresearchgate.netarizona.edu This buildup is a hallmark of FH deficiency and the primary trigger for the subsequent metabolic and signaling alterations. researchgate.netarizona.edu Fumarate can permeate various cellular compartments, including the mitochondria, cytosol, and nucleus, and can even be released into the extracellular environment. nih.gov

The elevated fumarate levels can impact other metabolic pathways. For instance, the accumulation of fumarate can reverse the reaction catalyzed by argininosuccinate (B1211890) lyase in the urea (B33335) cycle, leading to the synthesis of argininosuccinate. nih.gov This makes cells with inhibited FH dependent on external arginine for survival. nih.gov Similarly, the purine (B94841) nucleotide cycle can be affected, with increased fumarate potentially reversing the action of adenylosuccinate lyase to form adenylosuccinate. nih.gov

Shifts in TCA Cycle Intermediates

With the block at the fumarate hydratase step, the normal flow of the TCA cycle is disrupted. This leads to an accumulation of succinate (B1194679), the metabolite immediately preceding fumarate. researchgate.net High levels of fumarate can also inhibit succinate dehydrogenase (SDH), the enzyme that converts succinate to fumarate, further contributing to succinate accumulation and reducing SDH-dependent mitochondrial respiration. nih.govresearchgate.net This disruption significantly impairs mitochondrial respiration. nih.gov

Altered Glucose and Glutamine Metabolism

To compensate for the dysfunctional TCA cycle and reduced mitochondrial respiration, cells undergo a significant shift in their energy metabolism, becoming highly dependent on glucose. glpbio.com There is an observed increase in glucose uptake and a heightened rate of glycolysis, with a large portion of glucose being converted to lactate (B86563) rather than entering the TCA cycle. nih.govplos.org This metabolic switch is supported by the transcriptional reprogramming of glycolytic enzymes. nih.gov

Glutamine metabolism is also significantly altered. FH-deficient cells increase glutamine oxidation to maintain some level of TCA cycle activity and generate NADH. nih.govplos.org Glutamine-derived carbons are metabolized to fumarate and can also be used for lipogenesis through reductive carboxylation. nih.gov

Interplay with Pentose (B10789219) Phosphate (B84403) Pathway Activity

Inhibition of fumarate hydratase and the subsequent metabolic reprogramming lead to an increased reliance on the pentose phosphate pathway (PPP). nih.govnih.gov A portion of the increased glucose uptake is diverted into the oxidative branch of the PPP. nih.govnih.gov This pathway is crucial for producing NADPH, which is essential for combating oxidative stress and for reductive biosynthesis, such as fatty acid synthesis. nih.gov The PPP also generates ribose, a necessary component for nucleotide biosynthesis to support cell growth and proliferation. nih.gov

Regulation of Hypoxia-Inducible Factor (HIF) Pathways

A critical consequence of fumarate accumulation resulting from FH inhibition is the stabilization of hypoxia-inducible factors (HIFs), even under normal oxygen conditions (normoxia). arizona.edunih.govox.ac.uk This phenomenon, often termed "pseudohypoxia," plays a significant role in the cellular response to FH deficiency.

Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes

The stabilization of HIF-α subunits is a direct result of the inhibition of prolyl hydroxylase domain (PHD) enzymes by the accumulated fumarate. arizona.edunih.gov PHDs are 2-oxoglutarate (2-OG)-dependent dioxygenases that, under normoxic conditions, hydroxylate specific proline residues on HIF-α. This hydroxylation event marks HIF-α for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. nih.gov

Fumarate acts as a competitive inhibitor of PHDs, competing with the co-substrate 2-OG. nih.gov By binding to the active site of PHDs, fumarate prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation. nih.govnih.gov This, in turn, allows HIF-α to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of a wide range of target genes, including those involved in the glycolytic shift observed in these cells. nih.gov

Stabilization of HIF-1α and HIF-2α Subunits

A major consequence of fumarate hydratase inhibition is the stabilization of the alpha subunits of hypoxia-inducible factor (HIF), namely HIF-1α and HIF-2α. nih.govtaylorandfrancis.com Under normal oxygen conditions (normoxia), HIF-α subunits are targeted for degradation by prolyl hydroxylase domain enzymes (PHDs). nih.govelsevierpure.comyoutube.com These enzymes hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its ubiquitination and subsequent proteasomal degradation. elsevierpure.comnih.govyoutube.com

The accumulation of fumarate due to FH inhibition competitively inhibits the activity of PHDs. nih.govelsevierpure.comnih.gov Fumarate, being structurally similar to the PHD cofactor α-ketoglutarate, competes for the active site of these enzymes. frontiersin.orgnih.gov This inhibition prevents the hydroxylation of HIF-α subunits. Consequently, VHL cannot bind to and target HIF-α for degradation, leading to the stabilization and accumulation of both HIF-1α and HIF-2α, even in the presence of normal oxygen levels—a state often referred to as "pseudo-hypoxia". nih.govtaylorandfrancis.comnih.gov Studies have demonstrated that in cells with inactivated FH, HIF-α accumulation can be reversed by the addition of exogenous α-ketoglutarate, further supporting the mechanism of competitive inhibition. nih.gov

Activation of HIF-Dependent Gene Expression Programs

The stabilization of HIF-1α and HIF-2α subunits leads to their translocation to the nucleus, where they dimerize with the constitutively expressed HIF-1β subunit. youtube.comyoutube.com This HIF-1α/β or HIF-2α/β heterodimer then binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter regions of target genes. nih.govyoutube.com This binding recruits transcriptional co-activators, such as p300/CBP, initiating the transcription of a wide array of genes involved in various cellular processes. nih.govyoutube.com

The activation of HIF-dependent gene expression programs promotes cellular adaptation to the perceived hypoxic state. These programs include genes involved in:

Angiogenesis: such as vascular endothelial growth factor (VEGF), which promotes the formation of new blood vessels. frontiersin.org

Glycolysis: leading to a metabolic shift towards aerobic glycolysis, also known as the Warburg effect. frontiersin.org

Cell survival and proliferation. youtube.com

This transcriptional reprogramming contributes significantly to the cellular phenotypes observed upon FH inhibition.

Epigenetic Modifications Induced by FH Inhibition

The inhibitory effect of accumulated fumarate extends beyond HIF prolyl hydroxylases to other α-ketoglutarate-dependent dioxygenases that play crucial roles in epigenetic regulation. nih.govnih.gov

Modulation of α-Ketoglutarate-Dependent Dioxygenases (e.g., Histone Demethylases, TET Family Enzymes)

Fumarate competitively inhibits key epigenetic modifying enzymes, including:

Histone Demethylases: Specifically, the Jumonji C (JmjC) domain-containing histone demethylases, which are responsible for removing methyl groups from histone proteins. nih.gov Inhibition of these enzymes by fumarate can lead to hypermethylation of histones, such as at H3K9 and H3K27. frontiersin.org

TET (Ten-Eleven Translocation) Family Enzymes: These enzymes are responsible for the oxidation of 5-methylcytosine (B146107) (5mC) in DNA, initiating the process of active DNA demethylation. nih.gov Fumarate-mediated inhibition of TET enzymes can lead to alterations in DNA methylation patterns. nih.gov

Consequences for Chromatin State and Gene Transcription

The inhibition of histone demethylases and TET enzymes by fumarate results in significant alterations to the epigenetic landscape. nih.govnih.gov The resulting histone hypermethylation and changes in DNA methylation patterns can lead to a more repressive chromatin environment. nih.gov This altered chromatin state can silence the expression of tumor suppressor genes and genes involved in cellular differentiation, contributing to tumorigenesis. frontiersin.orgnih.gov For instance, fumarate has been shown to inhibit the TET-mediated demethylation of a regulatory region of the antimetastatic miRNA cluster miR-200ba429, leading to the expression of genes associated with the epithelial-to-mesenchymal transition (EMT), a process linked to cancer invasion and metastasis. nih.gov These epigenetic changes can have profound and lasting effects on gene transcription programs, driving cellular transformation and tumor progression. frontiersin.org

Redox Homeostasis and Reactive Oxygen Species (ROS) Generation

Inhibition of fumarate hydratase also has a significant impact on cellular redox balance, leading to increased production of reactive oxygen species (ROS). nih.govprobiologists.com

Mechanisms of ROS Production and Scavenging

The precise mechanisms underlying ROS production following FH inhibition are multifaceted. One proposed mechanism involves the accumulation of fumarate, which can lead to the succination of glutathione (B108866) (GSH), a key intracellular antioxidant. biorxiv.orgnih.gov This process forms a covalent adduct, succinicGSH, depleting the cellular pool of reduced glutathione and impairing the cell's ability to scavenge ROS. nih.gov This depletion of GSH contributes to a state of oxidative stress. nih.gov

Furthermore, FH-deficient cells have been shown to have increased ROS production, and this can be an alternative mechanism for HIF-α stabilization. nih.govnih.gov The elevated ROS levels can independently inhibit the activity of HIF prolyl hydroxylases, further contributing to the pseudo-hypoxic phenotype. nih.gov The source of this increased ROS may be the electron transport chain, a known site of ROS generation. nih.gov While the cell may attempt to counteract this oxidative stress by upregulating antioxidant defense genes, this response can be insufficient in the face of sustained fumarate accumulation and GSH depletion. biorxiv.orgnih.gov

Activation of Antioxidant Defense Systems

Inhibition of fumarate hydratase and the subsequent accumulation of fumarate are known to trigger the activation of the cell's antioxidant defense systems. This response is primarily mediated through the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. Under normal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for degradation.

However, the accumulation of fumarate leads to a chemical modification of KEAP1 through a process called succination. Fumarate reacts with specific cysteine residues on KEAP1, altering its structure and impairing its ability to bind to and promote the degradation of NRF2. nih.govnih.govresearchgate.netarizona.edu This disruption of the KEAP1-NRF2 interaction allows newly synthesized NRF2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. nih.govnih.govresearchgate.net

The activation of the NRF2-ARE pathway leads to the increased expression of a battery of cytoprotective genes. These include enzymes involved in antioxidant defense and detoxification, which help to mitigate the oxidative stress that can arise from metabolic dysregulation. This activation of antioxidant pathways is considered a crucial survival mechanism for cells with compromised FH function. nih.gov

Cellular Stress Responses and Signaling Pathway Perturbations

The accumulation of fumarate due to FH inhibition acts as a significant cellular stressor, leading to perturbations in key signaling pathways that govern cellular homeostasis, inflammation, and survival.

Research has demonstrated a link between elevated fumarate levels and the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a master regulator of inflammation, immunity, and cell survival. Studies have shown that fumarate can promote the activation of the NF-κB pathway, although the precise molecular mechanisms are still under investigation. This activation can contribute to the inflammatory phenotype observed in certain conditions associated with FH deficiency. nih.gov

As detailed in section 3.4.2, the primary mechanism by which FH inhibition modulates the NRF2 transcription factor is through the succination of its repressor, KEAP1. nih.govnih.govresearchgate.netarizona.edu This post-translational modification effectively "switches on" the NRF2-mediated antioxidant response. The table below summarizes the key molecular events in this process.

Step Description Key Molecules Involved Outcome
1Inhibition of Fumarate Hydratase by an inhibitor such as this compound.Fumarate Hydratase, this compoundDecreased FH activity.
2Accumulation of intracellular fumarate.FumarateIncreased cellular concentration of fumarate.
3Succination of KEAP1 by fumarate.KEAP1, FumarateCovalent modification of cysteine residues on KEAP1.
4Disruption of the KEAP1-NRF2 interaction.KEAP1, NRF2NRF2 is no longer targeted for proteasomal degradation.
5Accumulation and nuclear translocation of NRF2.NRF2Increased levels of NRF2 in the nucleus.
6Binding of NRF2 to Antioxidant Response Elements (AREs).NRF2, AREs in DNAActivation of gene transcription.
7Upregulation of antioxidant and cytoprotective genes.Heme Oxygenase-1 (HMOX1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), etc.Enhanced cellular antioxidant capacity.

This table provides a simplified overview of the NRF2 activation pathway following FH inhibition.

The cellular stress induced by FH inhibition and fumarate accumulation has profound implications for the interconnected processes of autophagy and apoptosis, which are critical for cellular quality control and the removal of damaged cells.

Autophagy is a cellular recycling process that degrades and removes damaged organelles and proteins. While direct studies using this compound are limited, the metabolic stress and potential for mitochondrial dysfunction caused by FH inhibition are known triggers for autophagy. The cell may initiate autophagy as a pro-survival mechanism to clear damaged components and provide nutrients during metabolic stress.

Apoptosis , or programmed cell death, is a crucial mechanism for eliminating cells that are irreparably damaged. The relationship between FH inhibition and apoptosis is complex. On one hand, the activation of the NRF2 antioxidant pathway can be anti-apoptotic, promoting cell survival. On the other hand, severe metabolic stress and the accumulation of reactive oxygen species (ROS) can trigger apoptotic pathways. nih.gov The balance between pro-survival signals, such as NRF2 activation, and pro-death signals resulting from cellular stress will ultimately determine the cell's fate. The interplay between autophagy and apoptosis is also critical; autophagy can sometimes prevent apoptosis by removing damaged mitochondria that would otherwise trigger the apoptotic cascade. Conversely, excessive or prolonged autophagy can lead to autophagic cell death. nih.gov

Fumarate Hydratase in 2 Sodium Salt in Pre Clinical Mechanistic Models

In Vitro Cellular Models of FH Inhibition and FH Deficiency

In vitro cellular models are fundamental in elucidating the molecular consequences of FH inhibition and deficiency. These models, particularly those derived from HLRCC patients, have been instrumental in characterizing the metabolic and signaling alterations that drive tumorigenesis.

Studies in Genetically Modified Cell Lines (e.g., FH-deficient cancer cell lines)

Genetically modified cell lines, especially those with deficient FH, are pivotal for studying the direct consequences of the loss of this enzyme's function. The UOK262 and NCCFH1 cell lines, derived from patients with HLRCC, are well-established models for this purpose. nih.govmdpi.com These cells harbor mutations in the FH gene, leading to a loss of enzymatic activity and subsequent accumulation of fumarate (B1241708). nih.govnih.gov

While direct studies employing Fumarate hydratase-IN-2 sodium salt on these specific cell lines are not extensively documented in publicly available literature, the known characteristics of this inhibitor allow for informed predictions of its effects. As a competitive inhibitor of FH, this compound would be expected to phenocopy the metabolic state of FH-deficient cells when applied to cell lines with wild-type FH. In FH-deficient cell lines like UOK262, the application of this inhibitor would likely not produce a significant additional effect on fumarate accumulation, as the enzyme is already inactive. However, it could be used in control cell lines (with functional FH) to create a comparator model for studying the acute effects of FH inhibition.

Table 1: Characteristics of FH-deficient Cancer Cell Lines

Cell LineOriginKey Genetic FeatureKey Phenotype
UOK262HLRCC patient metastasisGermline FH mutationFumarate accumulation, aerobic glycolysis
NCCFH1HLRCC patient metastasisFH gene mutationFumarate accumulation, Warburg effect

This table summarizes the general characteristics of these cell lines based on existing literature; specific data for this compound is not available.

Assessment of Cell Metabolism and Growth Alterations

The loss of FH activity, whether genetic or pharmacologically induced, leads to profound alterations in cellular metabolism and growth. FH-deficient cells exhibit a truncated TCA cycle, forcing them to rely heavily on alternative metabolic pathways for survival and proliferation. nih.govplos.org

Studies on FH-deficient cells have consistently shown a shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. nih.govmdpi.com These cells display increased glucose uptake and lactate (B86563) production, even in the presence of oxygen. nih.gov Research on a competitive FH inhibitor, similar in function to this compound, has demonstrated that chemical inhibition of FH renders cells highly dependent on glucose metabolism for survival. This suggests that treatment of cancer cells with this compound would likely lead to a similar glycolytic dependency.

The growth of FH-deficient cells is often dependent on specific nutrient availability. For instance, the accumulation of fumarate can be buffered through pathways that consume it, such as the reverse reaction of argininosuccinate (B1211890) lyase in the urea (B33335) cycle, making the cells dependent on exogenous arginine. nih.gov Therefore, it is anticipated that the growth-inhibitory effects of this compound would be nutrient-dependent.

Mechanistic Analysis of Cell Phenotypic Responses (e.g., metabolic addiction)

The metabolic reprogramming induced by FH deficiency creates specific vulnerabilities, or "metabolic addictions," that can be exploited for therapeutic purposes. The primary consequence of FH inhibition is the accumulation of intracellular fumarate, which acts as an oncometabolite. nih.gov

Fumarate can competitively inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor 1α (HIF-1α) even under normoxic conditions. nih.govmerckmillipore.com This "pseudohypoxic" state drives the expression of genes involved in angiogenesis, cell proliferation, and survival. nih.gov Furthermore, fumarate can react with cysteine residues on proteins in a process called succination. nih.gov Succination of Keap1, a negative regulator of the transcription factor NRF2, leads to the activation of the NRF2-mediated antioxidant response, which can protect cancer cells from oxidative stress. nih.gov

Given that this compound is a competitive inhibitor of FH, its application to cancer cells would be expected to induce these same mechanistic responses: fumarate accumulation, HIF-1α stabilization, and NRF2 activation. This creates a state of metabolic addiction where the cells are highly reliant on pathways that can mitigate the toxic effects of fumarate and support their altered metabolism.

In Vivo Animal Models for Studying this compound

In vivo animal models are indispensable for evaluating the systemic effects of FH inhibition and for testing the therapeutic potential of inhibitors like this compound in a whole-organism context.

Genetically Engineered Mouse Models of FH Dysfunction

Genetically engineered mouse models (GEMMs) with targeted disruption of the Fh1 gene (the mouse homolog of human FH) have been developed to study the consequences of FH deficiency in vivo. nih.govnih.gov Adipose-specific knockout of Fh1 in mice results in severe mitochondrial abnormalities and protects against diet-induced obesity and insulin (B600854) resistance. nih.gov Kidney-specific knockout of Fh1 leads to the development of renal cysts, which can progress to papillary renal cell carcinoma, mimicking features of human HLRCC. nih.gov

While there is no specific published research detailing the use of this compound in these Fh1-deficient mouse models, these models would be the ideal platform to investigate the inhibitor's long-term effects and its potential to modulate disease progression. For example, administering the compound to mice with a conditional knockout of Fh1 could provide insights into the therapeutic window and on-target effects of systemic FH inhibition.

Investigations in Xenograft and Syngeneic Tumor Models (Metabolic and Immunological Aspects)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, and syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same genetic background, are crucial for preclinical evaluation of anti-cancer agents.

Xenograft Models: FH-deficient human cancer cell lines, such as UOK262, can be used to establish xenograft tumors in mice. nih.govnih.gov These models are valuable for assessing the direct anti-tumor activity of a compound on human cancer cells in an in vivo environment. Although specific studies with this compound are not available, it is plausible that its administration to mice bearing UOK262 xenografts would inhibit tumor growth by exacerbating the metabolic stress already present in these FH-deficient cells. Studies with patient-derived xenografts (PDXs) from FH-deficient uterine leiomyomas have also been established and could serve as a relevant model system. biorxiv.org

Syngeneic Models: Syngeneic models are particularly important for studying the immunological aspects of cancer and cancer therapies. While no specific syngeneic models for FH-deficient cancers have been described in the context of this compound, the use of such models would be critical to understand how FH inhibition interacts with the immune system. Given that metabolic changes within tumor cells can influence the tumor microenvironment and immune cell function, a syngeneic model would allow for the investigation of whether this compound can modulate anti-tumor immunity.

Table 2: Preclinical Animal Models for Studying FH Inhibition

Model TypeDescriptionPotential Application for this compound
Genetically Engineered Mouse Models (GEMMs) Mice with conditional knockout of the Fh1 gene in specific tissues (e.g., kidney, adipose).To study the long-term systemic effects of FH inhibition and its impact on the development of FH-deficiency-related pathologies.
Xenograft Models Immunodeficient mice bearing tumors from human FH-deficient cancer cell lines (e.g., UOK262) or patient-derived tissue.To evaluate the direct anti-tumor efficacy of the compound on human cancer cells in an in vivo setting.
Syngeneic Models Immunocompetent mice bearing tumors from mouse cancer cell lines.To investigate the immunomodulatory effects of FH inhibition and its impact on the tumor microenvironment.

This table outlines the potential applications of these models for studying this compound, as direct experimental data is currently limited.

Systemic Metabolic Alterations in Animal Models (e.g., Salt-Sensitive Hypertension)

No studies were identified that specifically examined the effect of this compound on systemic metabolic alterations in animal models, including those of salt-sensitive hypertension.

Modulation of Immune Cell Function and Inflammatory Responses

There is a lack of research specifically investigating the impact of this compound on the following:

Understanding Disease Pathogenesis through FH Inhibition

Similarly, no literature could be found that details the use of this compound in:

Elucidating Molecular Drivers of Disease Progression

Due to these significant gaps in the available research, it is not possible to provide a detailed and evidence-based article that adheres to the strict requirements of the prompt. Further research specifically utilizing this compound is required before a comprehensive profile of its pre-clinical mechanistic effects can be developed.

Identification of Vulnerabilities in FH-Deficient Contexts

The loss of fumarate hydratase (FH) function and the subsequent accumulation of fumarate trigger a significant reprogramming of cellular metabolism and stress response pathways. nih.gov This altered state, while promoting tumorigenesis, also creates specific dependencies that can be exploited for therapeutic intervention. Pre-clinical mechanistic models have been instrumental in identifying these vulnerabilities in FH-deficient contexts, revealing a landscape of targetable pathways crucial for the survival and proliferation of these cells.

A primary consequence of a disrupted Tricarboxylic Acid (TCA) cycle in FH-deficient cells is a metabolic shift towards aerobic glycolysis for energy production. nih.gov This reliance on glucose metabolism represents a key vulnerability. glpbio.com Studies using cell-permeable inhibitors to chemically induce FH deficiency have confirmed that this inhibition renders cells highly dependent on glucose metabolism for their survival. glpbio.com

Another significant vulnerability arises from the altered regulation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) metabolism. nih.gov High-throughput drug screens in cell lines derived from Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), a syndrome caused by germline FH mutations, identified a critical dependency on NAD+. nih.gov These FH-deficient cells exhibit elevated expression of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, compared to controls. nih.gov This upregulation makes them particularly sensitive to NAMPT inhibitors. In vitro studies have demonstrated that the NAMPT inhibitor OT-82 significantly decreases the viability of HLRCC cells in both 2D and 3D cultures. nih.gov

Further investigation into the mechanisms of NAD+ biosynthesis in FH-deficient tumors has uncovered a synthetic lethal relationship involving the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT). nih.gov In some FH-deficient renal cell carcinoma (RCC) models, the NAPRT gene is silenced through hypermethylation. nih.gov This loss of NAPRT expression, which is involved in an alternative NAD+ production pathway, confers extreme sensitivity to NAMPT inhibitors (NAMPTi). nih.gov The combination of NAPRT silencing and NAMPT inhibition has also been associated with synergistic tumor cell killing when combined with PARP inhibitors, linking this vulnerability to DNA repair mechanisms. nih.gov

The accumulation of fumarate also leads to the non-enzymatic modification of proteins through a process called succination. Fumarate can react with cysteine residues on proteins, altering their function. nih.gov A key target of succination is Kelch-like ECH-associated protein 1 (KEAP1), a negative regulator of the transcription factor NRF2. Succination of KEAP1 leads to the stabilization and activation of NRF2, which in turn orchestrates an antioxidant response. nih.gov One of the critical targets of this NRF2-mediated response is Haem Oxygenase 1 (HMOX1), which is essential for the survival of FH-deficient cells. nih.gov This dependency highlights the haem biosynthesis and degradation pathway as another potential vulnerability.

These pre-clinical findings underscore a multi-pronged strategy for targeting FH-deficient cells by exploiting their unique metabolic and stress-response dependencies.

Table 1: Identified Vulnerabilities in FH-Deficient Pre-clinical Models

VulnerabilityPathway AffectedKey Findings in FH-Deficient ModelsReference
Metabolic ShiftAerobic GlycolysisIncreased dependence on glucose metabolism for survival. nih.gov, glpbio.com
NAD+ SynthesisNAMPT-mediated NAD+ Salvage PathwayElevated expression of NAMPT; increased sensitivity to NAMPT inhibitors (e.g., OT-82). nih.gov
Synthetic LethalityNAD+ Synthesis & DNA RepairHypermethylation and silencing of NAPRT confers extreme sensitivity to NAMPT inhibitors, with further synergistic effects when combined with PARP inhibitors. nih.gov
Antioxidant ResponseNRF2 PathwayFumarate-induced succination of KEAP1 activates the NRF2 antioxidant response; cells become dependent on the NRF2 target HMOX1 for survival. nih.gov

Table 2: Investigated Compounds in FH-Deficient Models

Compound/Inhibitor ClassTargetObserved Effect in Pre-clinical ModelsReference
OT-82NAMPTDecreased viability of HLRCC cells; reduced levels of NAD+, NADH, NADP, and NADPH. nih.gov
NAMPT inhibitors (general)NAMPTShowed synthetic lethality in FH-deficient models that also have NAPRT silencing. nih.gov
PARP inhibitorsPARPSynergistic tumor cell killing when combined with NAMPT inhibitors in NAPRT-silenced, FH-deficient models. nih.gov

Advanced Methodological Approaches in Fumarate Hydratase in 2 Sodium Salt Research

Biochemical and Enzymatic Characterization

The initial stages of inhibitor research focus on quantifying its effect on the enzyme's catalytic activity. Fumarate (B1241708) hydratase (FH) catalyzes the reversible hydration of fumarate to L-malate. nih.govnih.govbiorxiv.org This reaction is central to the tricarboxylic acid (TCA) cycle, and its inhibition can have significant metabolic consequences. acs.org

The activity of Fumarate Hydratase (FH) is typically measured using assays that can be monitored over time, with spectrophotometric and fluorometric methods being the most common due to their sensitivity and adaptability to high-throughput formats.

A straightforward spectrophotometric assay directly monitors the conversion of fumarate to L-malate by measuring the change in absorbance at 240 nm, which is characteristic of the double bond in fumarate. However, this method can be limited by interfering substances in crude extracts. nih.gov

More sophisticated and sensitive assays are often coupled enzyme systems. nih.gov In these setups, the product of the FH reaction, L-malate, serves as a substrate for a second enzyme, malate (B86768) dehydrogenase (MDH). MDH oxidizes L-malate to oxaloacetate, a reaction that involves the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in NADH can be monitored spectrophotometrically at 340 nm.

Fluorometric assays offer even greater sensitivity and are well-suited for high-throughput screening. nih.govresearchgate.net A common fluorescence-based assay also uses a coupled reaction. The FH-catalyzed formation of malate is linked to the MDH-catalyzed reduction of NAD+ to NADH. nih.gov The resulting NADH is then used by a third enzyme, diaphorase, to reduce a non-fluorescent probe like resazurin (B115843) into the highly fluorescent resorufin. nih.gov The rate of increase in fluorescence is directly proportional to the FH activity. nih.govresearchgate.net Colorimetric variations of this coupled assay exist, where an intermediate reacts with a developer to produce a colored product with strong absorbance at 450 nm. abcam.com

To understand the precise mechanism of an inhibitor like Fumarate hydratase-IN-2 sodium salt, it is essential to determine its effect on the enzyme's key kinetic parameters. These parameters are derived from Michaelis-Menten kinetics. bu.eduresearchgate.net

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

kcat (Catalytic Constant or Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time.

kcat/Km (Catalytic Efficiency): A measure of how efficiently an enzyme converts a substrate into a product.

These parameters are determined by measuring the initial reaction velocity at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation, often using non-linear regression or linearized plots like the Lineweaver-Burk double-reciprocal plot. bu.eduresearchgate.net When an inhibitor is introduced, changes in these parameters reveal its mode of action (e.g., competitive, non-competitive, or uncompetitive). researchgate.net For example, a competitive inhibitor increases the apparent Km without affecting Vmax. acs.org

Below is a table of kinetic parameters determined for Fumarate Hydratase from Plasmodium falciparum (PfFH), illustrating typical data obtained in such studies.

SubstrateKm (mM)Vmax (μmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Fumarate1.2 ± 0.175 ± 270 ± 25.8 x 10⁴
L-Malate3.5 ± 0.3108 ± 5100 ± 52.8 x 10⁴

Data adapted from kinetic characterization of Plasmodium falciparum FHΔ40. nih.gov

The discovery of novel enzyme modulators, including inhibitors and activators, is greatly accelerated by high-throughput screening (HTS). danaher.com This process involves the automated testing of large libraries of chemical compounds. For FH, a quantitative HTS (qHTS) approach using a fluorescence-based coupled assay in a 1536-well plate format has been successfully developed. nih.govbiorxiv.orgnih.gov

In a typical qHTS campaign, a library of tens of thousands of compounds is screened for their ability to inhibit (or activate) FH. nih.gov Hits from the primary screen are then subjected to a series of secondary or "counter-screen" assays to eliminate false positives. biorxiv.orgnih.gov For instance, compounds that inhibit the coupling enzymes (like MDH or diaphorase) rather than FH itself would be identified and discarded. nih.gov Further validation steps include confirming the binding of the hit compounds to the target enzyme using techniques like microscale thermophoresis. nih.gov This rigorous process ensures that the identified compounds specifically target FH.

Structural Biology Techniques

While kinetic studies reveal how an inhibitor affects enzyme function, structural biology techniques uncover why. By visualizing the three-dimensional structure of the enzyme-inhibitor complex, researchers can understand the precise molecular interactions that underpin the inhibition.

X-ray crystallography is a powerful technique for obtaining atomic-resolution structures of proteins and their complexes. nih.gov To study an FH-inhibitor complex, the FH protein is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed apo-enzyme crystals. The resulting crystals are then exposed to a high-intensity X-ray beam, and the diffraction pattern produced is used to calculate an electron density map, from which the atomic structure of the complex can be built.

Such structures are invaluable for:

Identifying the binding site: Pinpointing where the inhibitor binds on the enzyme.

Revealing the binding mode: Showing the specific orientation and conformation of the inhibitor within the active site.

Detailing molecular interactions: Identifying the specific hydrogen bonds, ionic interactions, and van der Waals forces that stabilize the inhibitor in the binding pocket. nih.gov

This information is critical for structure-based drug design, where the inhibitor's chemical structure can be iteratively modified to improve its potency and specificity. For example, crystallographic studies of Leishmania major FH with the inhibitor succinate (B1194679) revealed that it binds to the unique iron of the [4Fe-4S] cluster via a carboxylate oxygen atom, mimicking the binding of the natural substrate. acs.org

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible macromolecular assemblies that are resistant to crystallization. nih.govyoutube.com Since functional FH is a large homotetramer, Cryo-EM is a highly suitable method for its structural analysis. nih.govyoutube.com

In single-particle Cryo-EM, a solution of the protein complex is flash-frozen in a thin layer of vitreous (non-crystalline) ice. youtube.com A transmission electron microscope is then used to capture tens of thousands of two-dimensional projection images of individual particles in different orientations. These images are computationally classified, aligned, and averaged to reconstruct a high-resolution three-dimensional model of the complex. youtube.com

Cryo-EM is especially advantageous for:

Studying large, multi-protein complexes in their near-native state.

Analyzing proteins with inherent flexibility or conformational heterogeneity.

Visualizing membrane proteins, such as oleate (B1233923) hydratase, within a lipid environment. nih.gov

The increasing resolution achievable with Cryo-EM now allows for the detailed visualization of small molecule binders, making it a powerful complementary tool to X-ray crystallography in the study of enzyme-inhibitor complexes. youtube.com

Molecular Dynamics Simulations and Computational Modeling

Computational methods are essential for understanding the interaction between this compound and its target enzyme, fumarate hydratase, at an atomic level. While direct simulation studies on this specific inhibitor are not extensively published, the principles are well-established from research on the FH enzyme itself.

Detailed Research Applications:

Molecular dynamics (MD) simulations can model the conformational changes in the FH protein upon binding of the inhibitor. nih.govworldscientific.com Such simulations provide insights into the stability of the enzyme-inhibitor complex and can reveal how the inhibitor alters the protein's natural dynamics, thereby preventing its catalytic activity. nih.govnih.gov Researchers use tools like AMBER and NAMD to run these simulations, which can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the inhibitor in the active site. nih.govworldscientific.com

Computational saturation screens, using tools like Rosetta and FoldX, have been employed to predict how various mutations affect FH stability and function. ucl.ac.ukbiorxiv.org A similar approach could be used to model how this compound binding energetically compares to the natural substrate, fumarate, and how it might affect the assembly of the functional FH homotetramer. ucl.ac.ukbiorxiv.org These models are crucial for rational drug design and for understanding the precise mechanism of competitive inhibition.

Computational ToolApplication in FH ResearchRelevance for this compound
Molecular Dynamics (MD) Simulations (e.g., NAMD, AMBER) Analyze conformational stability of native and mutant FH; model substrate/inhibitor binding. nih.govworldscientific.comPredict structural changes in FH upon inhibitor binding; model the binding pose and interaction energies.
Energy Prediction Tools (e.g., Rosetta, FoldX) Predict the functional and stability effects of all possible single amino acid mutations in FH. ucl.ac.ukbiorxiv.orgAssess the energetic favorability of inhibitor binding versus substrate binding; guide inhibitor optimization.
Molecular Docking Predict the binding orientation of ligands (like citrate) to the FH active site. nih.govDetermine the most likely binding mode of the inhibitor within the catalytic site of the enzyme.

Omics Technologies for Systems-Level Analysis

The inhibition of fumarate hydratase by this compound triggers a cascade of changes throughout the cell. "Omics" technologies provide a global, systems-level view of these perturbations, from metabolites to proteins and genes.

Metabolomics is the large-scale study of small molecules, or metabolites, and provides a direct functional readout of cellular activity. Upon treatment with this compound, significant metabolic reprogramming is expected.

Detailed Research Findings:

The primary and most direct consequence of FH inhibition is the intracellular accumulation of its substrate, fumarate . This key change can be robustly detected and quantified using mass spectrometry-based techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govyoutube.com These methods are the gold standard for analyzing the wide range of metabolites in biological samples. youtube.com LC-MS/MS, in particular, is highly sensitive and specific for quantifying oncometabolites like fumarate. In studies of cells with deficient FH, these techniques have confirmed a dramatic increase in fumarate levels, which in turn affects other related metabolic pathways. Researchers would expect to see similar, dose-dependent increases in fumarate in cells treated with this compound. Other expected changes include alterations in the levels of other tricarboxylic acid (TCA) cycle intermediates, such as malate and succinate.

Analytical TechniqueExpected Metabolite Change with FH InhibitionBiological Significance
LC-MS/MS Fumarate (Significant Increase)Direct result of enzyme blockage; acts as an oncometabolite.
GC-MS / LC-MS Malate (Decrease)Product of the blocked reaction.
GC-MS / LC-MS Succinate (Potential Increase)May accumulate via alternative pathways like the reduction of fumarate. nih.gov
GC-MS / LC-MS Amino Acids (e.g., Aspartate) (Alteration)TCA cycle disruption impacts amino acid metabolism.

Proteomics analyzes the entire protein complement of a cell. In the context of this compound, proteomics is critical for identifying downstream consequences of fumarate accumulation, most notably a post-translational modification called succination.

Detailed Research Findings:

The high levels of fumarate resulting from FH inhibition can lead to the non-enzymatic reaction of fumarate with cysteine residues on proteins, a modification known as succination. nih.gov This process forms S-(2-succino)cysteine (2SC) and can alter protein function and stability. nih.govnih.gov Mass spectrometry-based proteomics is the definitive tool for identifying which proteins are succinated. youtube.comyoutube.com In studies on FH-deficient cells, proteomics has identified numerous succinated proteins, including enzymes involved in glycolysis (like GAPDH), antioxidant defense, and iron-sulfur cluster biogenesis. nih.govnih.govnih.gov Treatment with this compound would be expected to induce a similar "succinated proteome." Quantitative proteomics can further reveal changes in the expression levels of proteins involved in compensatory metabolic pathways or stress responses.

Protein Target/ClassEffect of Fumarate AccumulationConsequence
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) Succination of active site cysteines. nih.govInactivation of a key glycolytic enzyme.
KEAP1 Succination, leading to its inactivation. researchgate.netStabilization of the transcription factor NRF2 and activation of antioxidant response pathways.
Iron-Sulfur Cluster Biogenesis Proteins Succination of key components. nih.govImpaired assembly of iron-sulfur clusters, leading to defects in respiratory chain complexes. nih.gov

Transcriptomics provides a snapshot of all RNA molecules in a cell, revealing the gene expression landscape. The metabolic and proteomic shifts caused by this compound are expected to drive significant changes at the transcriptional level.

Detailed Research Findings:

RNA-sequencing (RNA-Seq) is a powerful method to profile the entire transcriptome. Studies on FH-deficient renal cell carcinoma (FH-RCC) have used RNA-Seq to identify distinct molecular subtypes and gene expression signatures. researchgate.netguoncologynow.comnih.gov These signatures often involve the upregulation of pathways related to hypoxia (due to HIF-1α stabilization by fumarate), antioxidant response (via NRF2), and metabolic reprogramming. nih.gov For instance, transcriptomic analyses have revealed different subtypes of FH-deficient tumors, some characterized by immune and angiogenic pathways, and others by cell proliferation pathways. guoncologynow.com Applying RNA-Seq to cells treated with this compound would allow researchers to map the precise gene regulatory networks that are activated or repressed in response to acute enzymatic inhibition, providing mechanistic insights into the cellular response.

Epigenomics investigates modifications to DNA and histone proteins that regulate gene accessibility and expression without changing the DNA sequence itself. Fumarate is known to be an epigenetic modifier, linking metabolism directly to gene regulation.

Detailed Research Findings:

Accumulated fumarate can inhibit the activity of α-ketoglutarate-dependent dioxygenases, a class of enzymes that includes histone and DNA demethylases. This inhibition leads to widespread changes in the epigenetic landscape. Advanced techniques such as Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) and the Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq) are used to map these changes globally. nih.govnih.gov ChIP-Seq can map the locations of specific histone modifications (like H3K27me3 or H3K36me2), while ATAC-Seq identifies regions of open chromatin, which are generally associated with active gene regulation. nih.govnih.gov In FH-deficient cancers, these methods have revealed altered histone methylation patterns and changes in chromatin accessibility that drive tumorigenesis. nih.gov Research using this compound could employ these techniques to study the direct and dynamic interplay between FH inhibition, fumarate accumulation, and the resulting epigenetic reprogramming.

Epigenomic TechniqueInformation GainedRelevance to FH Inhibition
ChIP-Seq Genome-wide map of specific histone modifications (e.g., H3K27me3, H3K36me2) or transcription factor binding. nih.govReveals how fumarate-induced inhibition of demethylases alters the histone code at specific gene promoters and enhancers.
ATAC-Seq Genome-wide map of open, accessible chromatin regions. nih.govIdentifies changes in regulatory element accessibility, providing insight into which transcription factors and genes become active or silenced.

Stable Isotope Tracing and Metabolic Flux Analysis

While metabolomics provides a snapshot of metabolite levels, stable isotope tracing allows researchers to follow the dynamic movement of atoms through metabolic pathways. This approach is invaluable for understanding how metabolic networks are rewired.

Detailed Research Findings:

Metabolic flux analysis using stable isotope-labeled substrates (like ¹³C-glucose or ¹³C-glutamine) is a powerful tool to quantify the rates of metabolic reactions. nih.govnih.gov In this method, cells are cultured with the labeled nutrient, and the distribution of the isotope label in downstream metabolites is measured by mass spectrometry. youtube.com This labeling pattern reveals the activity of different pathways.

When this compound blocks the conversion of fumarate to malate, cells must reroute their metabolism to survive and proliferate. Stable isotope tracing can precisely map this rewiring. For instance, it can quantify the extent to which cells rely on reductive carboxylation (the reverse of the normal TCA cycle direction) to produce citrate (B86180) for lipid synthesis. It can also trace how other anaplerotic inputs are used to replenish the TCA cycle. Studies on FH-diminished cells have used these techniques to directly and quantitatively analyze altered metabolic flux distributions, providing a detailed picture of the metabolic adaptations to enzyme loss. nih.gov This methodology is directly applicable to quantitatively assess the metabolic consequences of treating cells with this compound. nih.govyoutube.com

13C-Glucose and 13C-Glutamine Tracing

Stable isotope tracing using 13C-labeled glucose and 13C-labeled glutamine is a powerful technique to map the flow of carbon atoms through metabolic networks. This approach allows researchers to understand how cells utilize these primary nutrients for energy production and biosynthesis. In the context of research utilizing this compound, these tracers can reveal the metabolic reprogramming that occurs upon FH inhibition.

When cells are cultured in the presence of 13C-glucose or 13C-glutamine, the labeled carbon atoms are incorporated into various downstream metabolites. By using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to analyze the mass isotopologue distribution (MID) of these metabolites, the activity of specific metabolic pathways can be inferred.

For instance, in cells treated with this compound, 13C-glucose tracing would be expected to show an accumulation of labeled fumarate and a decrease in labeled malate and subsequent tricarboxylic acid (TCA) cycle intermediates. This is a direct consequence of the blockage of the FH-catalyzed reaction. Furthermore, such studies can highlight the increased reliance on glycolysis, which is often observed in cells with impaired mitochondrial function.

Similarly, 13C-glutamine tracing can illuminate the role of glutamine in anaplerosis, the process of replenishing TCA cycle intermediates. In FH-deficient or inhibited cells, glutamine's contribution to the TCA cycle up to fumarate can be tracked. This can help to understand how cancer cells, for example, adapt their metabolism to survive and proliferate under conditions of FH impairment. Recent studies have highlighted the importance of glutamine as a critical in vivo fuel for certain cell types, and its metabolism is intricately linked to the TCA cycle.

Table 1: Expected Changes in 13C-Labeled Metabolite Abundance with this compound Treatment

MetaboliteExpected Change with 13C-Glucose TracingExpected Change with 13C-Glutamine TracingRationale
FumarateIncreaseIncreaseDirect substrate of the inhibited enzyme.
MalateDecreaseDecreaseProduct of the inhibited enzyme.
AspartateDecreaseDecreaseDerived from oxaloacetate, which is downstream of malate.
CitrateVariableDecreaseMay decrease due to overall TCA cycle disruption.
Lactate (B86563)IncreaseNo direct changeIncreased glycolytic flux as a compensatory mechanism.

Quantitative Measurement of Metabolic Fluxes

Metabolic flux analysis (MFA) is a computational method that integrates stable isotope tracing data with a stoichiometric model of cellular metabolism to calculate the rates (fluxes) of intracellular biochemical reactions. nih.govnih.gov This quantitative approach provides a detailed snapshot of the cellular metabolic state and how it is perturbed by genetic or chemical interventions, such as the application of this compound.

By combining the MIDs of key metabolites obtained from 13C-tracing experiments with measurements of nutrient uptake and product secretion rates, MFA can provide absolute flux values for dozens of reactions in the central carbon metabolism. This allows for a more comprehensive understanding of metabolic reprogramming than can be achieved by measuring metabolite levels alone.

In studies involving this compound, MFA can be used to precisely quantify the shift from oxidative phosphorylation to aerobic glycolysis (the Warburg effect). It can also reveal more subtle metabolic adaptations, such as changes in the pentose (B10789219) phosphate (B84403) pathway (PPP) flux for nucleotide biosynthesis and NADPH production, or alterations in serine and glycine (B1666218) metabolism.

Research on cells with diminished FH activity has demonstrated reduced pyruvate (B1213749) import into the mitochondria and a subsequent decrease in TCA cycle fluxes. medicine.net MFA can provide direct and quantitative data on such metabolic alterations induced by FH inhibition with this compound, offering insights into the metabolic vulnerabilities of cells with compromised FH function. medicine.net

Advanced Cellular Imaging Techniques

Live-Cell Imaging of Metabolic Indicators

Live-cell imaging techniques enable the real-time visualization of dynamic cellular processes. nih.govaxionbiosystems.commdpi.comthermofisher.com In the context of metabolic research with this compound, genetically encoded fluorescent biosensors can be used to monitor the intracellular concentrations of key metabolites and indicators of metabolic state, such as ATP, NADH/NAD+ ratio, and reactive oxygen species (ROS).

For example, the use of a FRET (Förster Resonance Energy Transfer)-based ATP sensor could dynamically track the impact of FH inhibition on cellular energy levels. It is hypothesized that treatment with this compound would lead to a decrease in mitochondrial ATP production, which could be visualized in real-time. Similarly, sensors for the NADH/NAD+ ratio can provide insights into the cellular redox state, which is often altered in response to metabolic stress.

The study of FH-deficient renal cell carcinoma has shown high metabolic activity through imaging techniques like FDG-PET, which measures glucose uptake. mdpi.comnih.gov Live-cell imaging with fluorescent glucose analogs can provide a single-cell resolution view of this phenomenon when cells are treated with this compound.

Intracellular Fumarate Sensing

A direct consequence of inhibiting fumarate hydratase is the accumulation of intracellular fumarate. The development and use of genetically encoded or synthetic fluorescent probes for fumarate would be a powerful tool in studies utilizing this compound. Such sensors would allow for the direct visualization and quantification of the increase in intracellular fumarate levels upon inhibitor treatment.

While the development of highly specific in-cell fumarate sensors is an ongoing area of research, existing strategies have utilized chimeric two-component systems in bacteria to detect extracellular fumarate. Adapting such principles for use in mammalian cells would provide an invaluable method to study the spatiotemporal dynamics of fumarate accumulation and its downstream consequences, such as protein succination and the activation of specific signaling pathways. The accumulation of fumarate is a key event in the pathology of diseases like hereditary leiomyomatosis and renal cell carcinoma (HLRCC), where it is considered an oncometabolite. nih.govox.ac.uk Therefore, being able to image this process at the single-cell level would be highly informative.

Future Research Directions and Conceptual Frameworks

Elucidating Novel Downstream Signaling Pathways and Effectors

The inhibition of fumarate (B1241708) hydratase and the subsequent accumulation of fumarate trigger a cascade of downstream signaling events that extend far beyond the immediate disruption of the tricarboxylic acid (TCA) cycle. While the stabilization of Hypoxia-Inducible Factor (HIF) and the activation of the NRF2 antioxidant response are well-documented consequences, recent research indicates a more complex signaling network. nih.govmdpi.comresearchgate.net

A significant area of emerging research is the link between FH inhibition and the innate immune system. Studies have shown that both genetic and pharmacological inhibition of FH can lead to the release of mitochondrial DNA (mtDNA) and RNA (mtRNA) into the cytosol. researchgate.netnih.gov This release activates various pattern recognition receptors, including cGAS-STING and RNA sensors like TLR7, RIG-I, and MDA5, culminating in the production of type-I interferons (IFN). researchgate.netnih.gov This novel pathway connects mitochondrial metabolism directly to innate immune activation and has been observed in models of renal cell carcinoma and in macrophages stimulated with lipopolysaccharide (LPS). researchgate.netnih.gov Further investigation using specific inhibitors can help to dissect the precise mechanisms of mitochondrial nucleic acid release and its contribution to both anti-tumor immunity and chronic inflammation. nih.gov

Moreover, RNA sequencing and proteomics analyses have revealed that acute FH inhibition leads to significant inflammatory effects, including the suppression of the anti-inflammatory cytokine interleukin-10 and an increase in tumor necrosis factor secretion. researchgate.net The use of tools such as Fumarate hydratase-IN-2 sodium salt will be instrumental in identifying and validating these and other yet-to-be-discovered downstream effectors and understanding their roles in the pathogenesis of FH-deficient diseases.

Downstream PathwayKey Effectors/MediatorsConsequence of FH Inhibition
Innate Immunity cGAS-STING, TLR7, RIG-I, MDA5Activation and production of Type-I Interferons researchgate.netnih.gov
Inflammation Interleukin-10, Tumor Necrosis FactorSuppression of IL-10, Increase in TNF secretion researchgate.net
Hypoxia Signaling HIF-1αStabilization and activation of hypoxia pathways nih.govox.ac.uk
Antioxidant Response NRF2, KEAP1Activation of NRF2 due to KEAP1 succination nih.govmdpi.com

Investigating Context-Dependent Effects of FH Inhibition (e.g., cellular environment, nutritional status)

The cellular response to FH inhibition is not uniform and can be significantly influenced by the surrounding microenvironment and the availability of nutrients. This context-dependency is a critical area of investigation for understanding the tissue-specific manifestations of FH-deficient diseases and for developing targeted therapies.

Nutritional status, particularly glucose availability, has been shown to be a key determinant of the cellular response to FH inhibition. Chemical inhibition of FH renders cells highly dependent on glucose metabolism for survival. acs.org In low-glucose conditions, the cytotoxic effects of FH inhibitors are more pronounced. acs.org This "glycolytic addiction" is a hallmark of many FH-deficient cancers and suggests that dietary interventions or therapies targeting glycolysis could be effective in these contexts. nih.gov

The cellular environment, including the presence of other cell types and signaling molecules, also plays a crucial role. For instance, the inflammatory response triggered by FH inhibition in immune cells can, in turn, affect tumor cells and the broader tumor microenvironment. nih.gov Furthermore, studies in rats have suggested that undernutrition can lead to an upregulation of FH in the nucleus accumbens, which may impact reward responsiveness, indicating a role for FH in the brain that is sensitive to nutritional state. nih.gov The effects of FH inhibition can also vary based on the magnitude and duration of fumarate accumulation, with different levels potentially leading to distinct metabolic and signaling outcomes. nih.gov

Contextual FactorImpact on FH Inhibition EffectsResearch Findings
Glucose Availability High glucose dependence for survivalIncreased cytotoxicity of FH inhibitors in low-glucose conditions. acs.orgacs.org
Nutritional Status Altered FH expression and functionUndernutrition upregulates FH in the rat nucleus accumbens. nih.gov
Cellular Environment Modulated inflammatory and metabolic responsesThe tumor microenvironment can influence the outcome of FH inhibition. nih.gov

Development of Advanced In Vitro Models for Enhanced Mechanistic Fidelity (e.g., organoids, microfluidic systems)

To better recapitulate the complex in vivo environment and dissect the mechanisms of FH inhibition with greater accuracy, researchers are increasingly turning to advanced in vitro models. Traditional two-dimensional (2D) cell cultures often fail to capture the intricate cell-cell and cell-matrix interactions that occur in tissues. uu.nl

Organoids , which are three-dimensional (3D) cultures derived from stem cells or patient tissues, offer a more physiologically relevant model system. frontiersin.org These models can replicate key aspects of the tumor microenvironment and are being used for disease modeling and preclinical drug testing. frontiersin.orgresearchgate.net For instance, liver organoids can be used to study metabolic diseases and drug toxicity in a more human-relevant context. biorxiv.org Patient-derived organoids, in particular, hold promise for personalized medicine, allowing for the testing of various therapeutic regimens on a patient's specific tumor cells. frontiersin.orgnih.gov

Microfluidic systems , often referred to as "organ-on-a-chip" technology, provide another powerful platform. These systems allow for precise control over the cellular microenvironment, including nutrient gradients, waste removal, and the application of mechanical forces. uu.nlnih.gov Microfluidic devices can be integrated with various sensors to monitor metabolic activity in real-time and can be used to model complex tissue-tissue interactions, such as the vascularization of tumors. researchgate.netbiorxiv.org The combination of organoids and microfluidics is a particularly promising avenue for creating highly sophisticated models to study metabolic pathways and the effects of inhibitors like this compound. frontiersin.org

Strategic Implications for Metabolic Pathway Intervention in Pre-clinical Models

The metabolic reprogramming induced by FH deficiency presents both challenges and opportunities for therapeutic intervention. Pre-clinical models, including genetically engineered mouse models and patient-derived xenografts, are essential for evaluating the efficacy of strategies that target these altered metabolic pathways.

One key strategy is to exploit the "metabolic synthetic lethality" that arises from FH loss. nih.gov Because FH-deficient cells are highly reliant on alternative metabolic pathways to survive, inhibiting these compensatory pathways can be an effective therapeutic approach. For example, the reliance on aerobic glycolysis (the Warburg effect) in FH-deficient cancers makes them potential candidates for therapies targeting glucose transport or enzymes like lactate (B86563) dehydrogenase. nih.govmdpi.com

Pre-clinical studies are also exploring the targeting of other pathways that become critical in the context of FH deficiency. These include the antioxidant response pathway, the heme oxygenase pathway, and various signaling cascades that are activated by fumarate accumulation. nih.govnih.gov Furthermore, the link between FH inhibition and the immune system suggests that combining metabolic interventions with immunotherapies could be a powerful strategy. nih.govnih.gov The use of inducible mouse models allows researchers to study the chronological effects of FH loss and to test interventions at different stages of disease progression. researchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of the consequences of FH inhibition, researchers are increasingly employing multi-omics approaches. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular state. frontiersin.org

In the context of FH-deficient cancers, multi-omics studies have been instrumental in identifying distinct molecular subtypes with different clinical outcomes and responses to therapy. ascopubs.orgascopubs.org For example, transcriptomic analysis of FH-deficient renal cell carcinoma has revealed subtypes characterized by different pathway enrichments, such as immune/angiogenic, WNT/Notch/MAPK, and proliferation/stemness pathways. ascopubs.org This level of detail can help to stratify patients for clinical trials and to develop more personalized treatment strategies. nih.gov

Metabolomics, the large-scale study of small molecules, is particularly crucial for understanding the direct and indirect effects of FH inhibition. By tracing the flow of metabolites through various pathways, researchers can identify metabolic vulnerabilities and potential biomarkers. plos.org Integrating these different layers of omics data requires sophisticated computational and statistical methods but offers the potential to uncover novel mechanisms and therapeutic targets that would be missed by single-omics approaches. frontiersin.orgresearchgate.net

Omics TechnologyType of Data GeneratedApplication in FH Research
Genomics DNA sequence variations, mutationsIdentifying FH mutations and associated genetic alterations. ascopubs.orgascopubs.org
Transcriptomics Gene expression levels (RNA)Revealing changes in gene expression and identifying molecular subtypes. researchgate.netascopubs.org
Proteomics Protein expression and modificationsAnalyzing changes in protein levels and post-translational modifications like succination. researchgate.net
Metabolomics Metabolite levels and fluxesQuantifying the accumulation of fumarate and other metabolic changes. plos.org

Q & A

Q. What is the biochemical mechanism of Fumarate hydratase-IN-2 sodium salt as a fumarate hydratase (FH) inhibitor?

this compound acts as a competitive inhibitor of FH, binding to the enzyme's active site with a Ki of 4.5 μM . To confirm this mechanism, researchers can perform enzyme kinetics assays using purified FH. A common method involves measuring the reduction in reaction velocity (Vmax) under varying substrate concentrations while maintaining a fixed inhibitor concentration. Data analysis via Lineweaver-Burk plots can distinguish competitive inhibition from other modes. Ensure controls include FH activity in the absence of the inhibitor .

Q. How does this compound disrupt the TCA cycle in cellular models?

FH catalyzes the reversible hydration of fumarate to L-malate in the TCA cycle. Inhibition by this compound leads to fumarate accumulation, which can trigger retrograde signaling and metabolic reprogramming . To study this, researchers can use metabolic flux analysis (e.g., ¹³C-glucose tracing) in cell lines treated with the inhibitor. Key readouts include changes in TCA intermediates (e.g., fumarate, malate) via LC-MS and ATP/NADH levels .

Q. What are the solubility and storage recommendations for this compound in experimental settings?

The compound is soluble in DMSO (24.20 mM at 10 mg/mL) and should be stored as a powder at -20°C for up to three years or in solvent at -80°C for one year . For in vitro studies, prepare working solutions immediately before use to avoid freeze-thaw degradation. Note that hydrates and salts (e.g., sodium salt forms) may alter molarity calculations; confirm the anhydrous molecular weight (440.47 g/mol) for accurate dosing .

Advanced Research Questions

Q. How should experimental designs account for nutrient-dependent cytotoxicity when using this compound?

The compound exhibits nutrient-dependent cytotoxicity, likely due to metabolic vulnerabilities in low-glucose or glutamine-deprived conditions . To investigate this:

  • Culture cells in media with varying glucose/glutamine concentrations.
  • Combine the inhibitor with metabolic rescue agents (e.g., α-ketoglutarate) to reverse cytotoxicity.
  • Use viability assays (e.g., MTT) and apoptosis markers (e.g., caspase-3 activation) to quantify effects .

Q. What methodologies resolve contradictions in cytotoxicity data across different cell lines?

Discrepancies may arise from variations in FH expression, nutrient availability, or off-target effects. Address these by:

  • Profiling FH protein levels (western blot) and activity (enzyme assays) across cell lines.
  • Validating findings with orthogonal approaches, such as CRISPR-mediated FH knockout or RNAi .
  • Incorporating metabolomics to identify confounding factors (e.g., compensatory pathways like glycolysis) .

Q. How can target engagement of this compound be validated in complex cellular environments?

Use cellular thermal shift assays (CETSA) to confirm FH-inhibitor binding. Alternatively, employ isotope-labeled fumarate (e.g., ¹³C-fumarate) to track substrate accumulation via mass spectrometry. For in vivo models, pair the inhibitor with FH-deficient xenografts to assess specificity .

Q. What strategies optimize the study of FH-deficient cancers using this inhibitor?

FH-deficient cancers (e.g., hereditary leiomyomatosis and renal cell carcinoma) rely on compensatory pathways. To model this:

  • Compare inhibitor responses in FH-null vs. FH-wildtype cell lines.
  • Analyze hypoxia-inducible factor (HIF-1α) stabilization and pseudohypoxic signaling via qPCR or immunofluorescence .
  • Pair the inhibitor with agents targeting glutaminase or redox balance to exploit synthetic lethality .

Data Contradiction and Analysis

Q. How to address inconsistencies in FH inhibition efficiency between in vitro and in vivo models?

Potential causes include poor bioavailability or microenvironmental factors (e.g., pH, redox state). Mitigate by:

  • Measuring plasma and tissue concentrations of the inhibitor via HPLC.
  • Using FH activity assays in tumor homogenates to confirm target modulation.
  • Adjusting dosing regimens based on pharmacokinetic profiling .

Q. Why do some studies report off-target effects of this compound?

Off-target activity may arise from interactions with structurally similar enzymes (e.g., aconitase). To identify these:

  • Perform kinome-wide selectivity screens or proteomics.
  • Validate hits using enzymatic assays with recombinant proteins.
  • Use computational docking to predict binding affinities for non-FH targets .

Methodological Best Practices

  • Hydrate/Salt Considerations : When preparing solutions, account for the sodium salt’s molecular weight (440.47 g/mol) to avoid molarity errors. Use Karl Fischer titration to verify water content if anhydrous calculations are critical .
  • Dose-Response Optimization : Conduct pilot studies with a 10-fold concentration range (e.g., 0.1–10 μM) to establish IC50 values. Include vehicle controls (DMSO ≤0.1%) to rule out solvent toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.